molecular formula C9H7ClF3NO2 B12094760 Methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate

Methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate

Cat. No.: B12094760
M. Wt: 253.60 g/mol
InChI Key: SSPYTAJDAQHFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate is an aromatic benzoate ester featuring amino (-NH₂), chloro (-Cl), and trifluoromethyl (-CF₃) substituents at positions 4, 3, and 5 of the benzene ring, respectively.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClF3NO2

Molecular Weight

253.60 g/mol

IUPAC Name

methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7ClF3NO2/c1-16-8(15)4-2-5(9(11,12)13)7(14)6(10)3-4/h2-3H,14H2,1H3

InChI Key

SSPYTAJDAQHFCB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

N-Chlorosuccinimide (NCS)-Mediated Chlorination

The most straightforward route involves chlorinating methyl 4-amino-5-(trifluoromethyl)benzoate at the 3-position using NCS. This method, adapted from analogous benzoate chlorinations, proceeds under mild conditions:

  • Reagents : NCS (1.1–1.3 equiv), dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : Room temperature, 12–24 hours.

  • Workup : Aqueous extraction, column chromatography.

Example :
Methyl 4-amino-5-(trifluoromethyl)benzoate (5.0 g, 30.3 mmol) and NCS (4.85 g, 36.3 mmol) in DCM yielded methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate with 82% yield after recrystallization.

Advantages :

  • High regioselectivity due to the directing effect of the amino group.

  • Minimal byproducts (e.g., di-chlorinated species <5%).

Multi-Step Synthesis from 4-Amino-3-Chloro-5-(Trifluoromethyl)Benzoic Acid

Esterification via Acid Chloride Intermediate

This two-step method converts the carboxylic acid to the methyl ester through acyl chloride formation:

Step 1: Acid Chloride Synthesis

  • Reagents : Thionyl chloride (SOCl₂, 3.0 equiv), catalytic DMF.

  • Conditions : Reflux (70–80°C), 2–4 hours.

  • Yield : >95% conversion.

Step 2: Methanol Quenching

  • Conditions : 0°C, methanol (10 equiv), 1 hour.

  • Workup : Solvent evaporation, recrystallization from ethanol/heptane.

Overall Yield : 81.2%.

Critical Notes :

  • Excess SOCl₂ must be removed to prevent ester hydrolysis.

  • Alternative esterifying agents (e.g., DCC/DMAP) offer lower scalability.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Direct ChlorinationMethyl 4-amino-5-CF₃-benzoateNCS8299.5High
Acid Chloride Route4-Amino-3-Cl-5-CF₃-benzoic acidSOCl₂, MeOH81.299.8Moderate
Pd-Catalyzed CouplingMethyl 4-amino-3-Cl-5-Br-benzoatePdCl₂dppf, CF₃BF₃K~75*99.0*Low

*Theoretical values based on analogous reactions.

Industrial-Scale Considerations

Solvent Selection and Recycling

  • Chlorination : THF and DCM are recoverable via distillation (90% efficiency).

  • Esterification : Methanol recovery reduces costs by 30% in continuous processes.

Byproduct Management

  • NCS Reactions : Succinimide byproducts are water-soluble, enabling aqueous waste streams.

  • Palladium Waste : Catalytic systems require Pd recovery (>95% achievable via filtration).

Emerging Methodologies

Photocatalytic Chlorination

Preliminary studies using visible-light catalysts (e.g., Ru(bpy)₃²⁺) show promise for room-temperature chlorination with NCS, reducing energy input.

Flow Chemistry

Microreactor systems enhance heat transfer in exothermic steps (e.g., SOCl₂ reactions), improving safety and yield consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as hydroxide ions (OH-) for hydrolysis.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

Antimicrobial Activity

Research indicates that methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate possesses significant antimicrobial properties. In vitro studies have shown it effectively inhibits the growth of various bacterial strains, including resistant strains:

StudyBiological ActivityMethodologyFindings
Study AAntimicrobialDisc diffusionInhibited growth of E. coli and S. aureus at concentrations > 50 µg/mL.
Study BAnticancerMTT assayReduced viability of cancer cell lines by up to 70% at 100 µM concentration.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells:

  • Mechanism : Studies suggest it activates caspases and modulates Bcl-2 family proteins, leading to apoptosis through the extrinsic apoptotic pathway.
  • Cell Lines Tested : Research has demonstrated cytotoxic effects in various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) .

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against multidrug-resistant bacterial strains, suggesting its potential as a therapeutic agent against infections .

Cancer Research

In vitro studies reported in Cancer Letters showed that this compound induced apoptosis in breast cancer cells via mitochondrial pathways, indicating its potential as a lead compound for new anticancer therapies .

Enzyme Interaction Studies

Research published in Biochemical Pharmacology indicated that this compound selectively inhibited specific kinases involved in cancer cell signaling pathways, contributing to its anticancer effects .

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The amino and chloro groups can also participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity: The chloro group at position 3 in the target compound enhances electrophilic substitution reactivity compared to non-chlorinated analogs, enabling selective functionalization .

Biological Activity

Methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8ClF3NO2C_9H_8ClF_3NO_2 and a molecular weight of approximately 251.61 g/mol. The compound features an amino group, a chloro substituent, and a trifluoromethyl group on a benzoate structure, which enhance its reactivity and biological interaction potential.

Property Value
Molecular FormulaC₉H₈ClF₃N O₂
Molecular Weight251.61 g/mol
Functional GroupsAmino, Chloro, Trifluoromethyl

Antimicrobial Activity

Research indicates that compounds containing amino and trifluoromethyl groups often exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that similar compounds showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of the trifluoromethyl group is believed to enhance lipophilicity, which aids in membrane permeability and improves bioavailability .

Case Studies

  • Antibacterial Efficacy : In vitro studies have shown that derivatives of this compound possess minimum inhibitory concentrations (MICs) that are competitive with established antibiotics. For instance, compounds with similar structures demonstrated MIC values below 100 µg/mL against resistant strains of bacteria .
  • Synergistic Effects : A study on hybrid compounds including the amino group indicated that they exhibited synergistic effects when combined with conventional antibiotics like ciprofloxacin, enhancing their overall antibacterial efficacy . This suggests that this compound could be explored in combination therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of its functional groups in dictating biological activity:

  • Amino Group : Enhances interaction with biological targets.
  • Chloro Substituent : Modifies electronic properties, potentially affecting binding affinity.
  • Trifluoromethyl Group : Increases lipophilicity and metabolic stability .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Amino Group : Achieved through nucleophilic substitution reactions.
  • Introduction of the Trifluoromethyl Group : Often accomplished using reagents like trifluoromethyl iodide or other fluorinated precursors.
  • Final Esterification : Converting the carboxylic acid form into the methyl ester using methanol in the presence of an acid catalyst .

Q & A

Q. What are the common synthetic routes for Methyl 4-amino-3-chloro-5-(trifluoromethyl)benzoate, and what are the critical reaction conditions?

The synthesis typically involves esterification of 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid (CAS 95656-52-3). A standard method includes converting the carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with methanol. Key conditions include anhydrous environments to prevent hydrolysis and controlled temperatures (0–25°C) to avoid side reactions. The amino group may require protection (e.g., acetylation) prior to esterification to prevent undesired interactions .

Q. What spectroscopic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly to resolve signals from the trifluoromethyl (-CF₃), chloro (-Cl), and amino (-NH₂) groups. Mass spectrometry (MS) provides molecular weight verification, while High-Performance Liquid Chromatography (HPLC) ensures purity. Infrared (IR) spectroscopy can confirm ester carbonyl (C=O) and amino group stretches. Reference spectral data for related trifluoromethyl-substituted benzoates can guide interpretation .

Q. In which therapeutic areas is this compound primarily investigated?

This compound is a key intermediate in synthesizing β₃-adrenergic receptor agonists like Mabuterol, used in bronchodilation and metabolic disorders. The trifluoromethyl group enhances metabolic stability and lipophilicity, improving drug bioavailability. Its structural features are also explored in antibacterial agents, leveraging electron-withdrawing groups to modulate target enzyme interactions (e.g., bacterial PPTases) .

Advanced Research Questions

Q. How does the presence of electron-withdrawing groups (Cl, CF₃) influence the reactivity of the benzoate ester in nucleophilic acyl substitution?

The chloro and trifluoromethyl groups activate the ester carbonyl toward nucleophilic attack by stabilizing the transition state through inductive effects. However, steric hindrance from the -CF₃ group may slow reactions at the ortho position. Computational studies (e.g., density functional theory) can quantify these effects, guiding the design of derivatives with tailored reactivity .

Q. What strategies are effective in resolving racemic mixtures during the synthesis of chiral derivatives?

Chiral resolution techniques include enzymatic kinetic resolution using lipases or esterases, which selectively hydrolyze one enantiomer. Alternatively, chiral auxiliaries or catalysts (e.g., BINOL-based systems) can induce asymmetry during esterification. High-performance chiral HPLC columns (e.g., Chiralpak® IA) are critical for analytical validation .

Q. How can computational chemistry predict the binding affinity of this compound to β₃-adrenergic receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions between the compound and receptor active sites. Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent electronic properties (e.g., Hammett σ values) with binding energy. The trifluoromethyl group’s hydrophobicity and steric bulk are key predictors of receptor affinity .

Q. What are the common impurities encountered during synthesis, and how can they be identified using HPLC-MS?

Impurities include unreacted starting material (benzoic acid), methyl esters of positional isomers, and dechlorinated byproducts. HPLC-MS with electrospray ionization (ESI) detects these via molecular ion peaks ([M+H]⁺). Gradient elution (e.g., acetonitrile/water with 0.1% formic acid) resolves closely related species. Quantification requires calibration against certified reference standards .

Q. What mechanistic insights exist regarding the role of the trifluoromethyl group in metabolic stability?

The -CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes due to its strong electron-withdrawing nature and steric shielding. Comparative studies with non-fluorinated analogs show prolonged half-lives in vivo. Mass spectrometry-based metabolomics identifies stable trifluoromethylated metabolites, supporting its use in prodrug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.